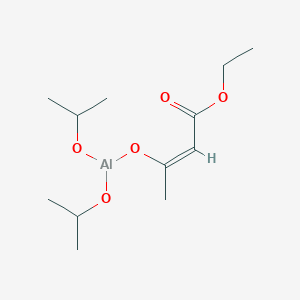

Acétoacétate d'aluminium di(isopropoxyde) chélaté

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of aluminum di(isopropoxide)acetoacetic ester chelate typically involves the reaction of aluminum alkoxides with β-diketones or ketoesters such as acetylacetone or ethyl acetoacetate. Mehrotra and Mehrotra (1961) described the formation of these chelates through reactions between aluminum alkoxides (such as ethoxide and isopropoxide) and diketones like acetylacetone, yielding compounds of the type (OR)2Al(lig), where ligand (lig) is a diketone or ketoester (Mehrotra & Mehrotra, 1961).

Molecular Structure Analysis

The molecular structure of these chelates has been studied using various spectroscopic methods. Kurajica et al. (2019) utilized multinuclear magnetic resonance (NMR) to analyze the structure of aluminum sec-butoxide chelated with ethyl acetoacetate, identifying monomeric, dimeric, and oligomeric chelate species and providing insights into their molecular complexity (Kurajica et al., 2019).

Chemical Reactions and Properties

Chelation affects the reactivity and stability of aluminum alkoxides. For instance, L. Jie and L. Shu-zhen (2005) explored the removal of trace iron from aluminum isopropoxide by forming a non-volatile chelate, demonstrating the impact of chelation on the purity and performance of aluminum alkoxides (L. Jie & L. Shu-zhen, 2005).

Physical Properties Analysis

The physical properties of aluminum di(isopropoxide)acetoacetic ester chelates, such as volatility, solubility, and molecular complexity, are influenced by the chelation process. The study by Mehrotra and Mehrotra (1961) found that chelation lowers the volatility of aluminum alkoxides, indicating that chelates have distinct physical properties compared to their unchelated counterparts.

Chemical Properties Analysis

The chemical properties, including reactivity towards hydrolysis and thermal stability, are significantly altered by the chelation of aluminum alkoxides with acetoacetic esters. Nass and Schmidt (1990) investigated the synthesis of alumina coating from chelated aluminum alkoxides, highlighting the role of chelating agents in controlling the hydrolysis and polycondensation of aluminum alkoxides, leading to materials with unique chemical and thermal properties (Nass & Schmidt, 1990).

Applications De Recherche Scientifique

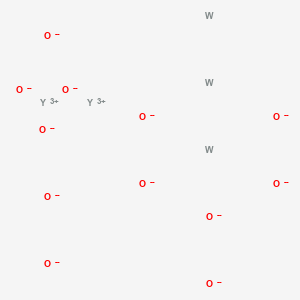

Composé organométallique

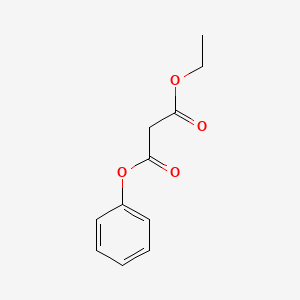

L'acétoacétate d'aluminium di(isopropoxyde) chélaté est un composé organométallique {svg_1}. Les composés organométalliques sont des réactifs, des catalyseurs et des matériaux précurseurs utiles ayant des applications dans divers domaines {svg_2}.

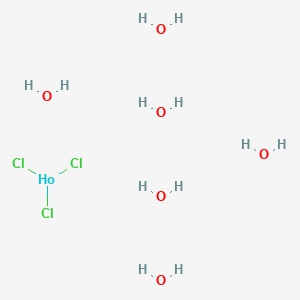

Dépôt de couches minces

L'une des applications de ce composé est le dépôt de couches minces {svg_3}. Les couches minces sont essentielles dans la production de semi-conducteurs, qui sont vitaux dans l'industrie électronique {svg_4}.

Chimie industrielle

Ce composé est également utilisé en chimie industrielle {svg_5}. Il peut servir de catalyseur ou de réactif dans diverses réactions chimiques {svg_6}.

Produits pharmaceutiques

Dans l'industrie pharmaceutique, ce composé peut être utilisé dans la synthèse de divers médicaments {svg_7}. Ses propriétés en font un composant précieux dans la formulation des médicaments {svg_8}.

Fabrication de LED

Le composé est utilisé dans la fabrication de diodes électroluminescentes (LED) {svg_9}. Il joue un rôle crucial dans le processus de production, contribuant à l'efficacité et à la qualité des LED {svg_10}.

Production d'encre à gel

L'acétoacétate d'aluminium di(isopropoxyde) chélaté est utilisé comme composant dans la production d'encre à gel {svg_11} {svg_12}. Il contribue à la consistance et à la qualité de l'encre {svg_13} {svg_14}.

Industrie de la peinture

Ce composé trouve une application dans la peinture pour donner un meilleur séchage, un meilleur lustre et une meilleure dureté, et améliorer les performances en termes de plissement de surface {svg_15} {svg_16}.

Agent de réticulation de résine

Il est également utilisé comme agent de réticulation dans les résines époxy, alkyde et polyester {svg_17} {svg_18}. Les agents de réticulation contribuent à améliorer les propriétés de la résine, telles que sa durabilité et sa résistance à diverses conditions {svg_19} {svg_20}.

Mécanisme D'action

Target of Action

The primary targets of Aluminum di(isopropoxide)acetoacetic ester chelate are the chemical structures in paints, inks, and various types of resins . The compound interacts with these structures to enhance their properties and performance.

Mode of Action

Aluminum di(isopropoxide)acetoacetic ester chelate acts as a crosslinking agent in epoxy, alkyd, and polyester resins . Crosslinking is a process where polymer chains are linked together to form a three-dimensional network of connected chains. This process enhances the mechanical and thermal stability of the materials.

Pharmacokinetics

It’s important to note that the compound is sensitive to moisture and may react slowly with water .

Result of Action

The application of Aluminum di(isopropoxide)acetoacetic ester chelate results in better drying, luster, and hardness of paints and inks . It also improves the performance of these materials by preventing surface wrinkling . In resins, it acts as a crosslinking agent, enhancing their mechanical and thermal stability .

Action Environment

The action of Aluminum di(isopropoxide)acetoacetic ester chelate can be influenced by environmental factors. For instance, the presence of moisture can affect its stability, as the compound reacts slowly with water . Therefore, it is typically stored in a moisture-free environment to maintain its efficacy .

Safety and Hazards

Orientations Futures

The compound finds application in paint to give better drying, luster, and hardness, and improve the performance as surface wrinkling . It is also used as a crosslinking agent in epoxy, alkyd, and polyester resins . These applications suggest potential future directions in the development of paints and resins.

Propriétés

IUPAC Name |

ethyl (Z)-3-di(propan-2-yloxy)alumanyloxybut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3.2C3H7O.Al/c1-3-9-6(8)4-5(2)7;2*1-3(2)4;/h4,7H,3H2,1-2H3;2*3H,1-2H3;/q;2*-1;+3/p-1/b5-4-;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQXUGFEQSCYIA-OAWHIZORSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)O[Al](OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(/C)\O[Al](OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23AlO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Aluminum, [ethyl 3-(oxo-.kappa.O)butanoato-.kappa.O']bis(2-propanolato)-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

14782-75-3 | |

| Record name | Aluminum, [ethyl 3-(oxo-.kappa.O)butanoato-.kappa.O']bis(2-propanolato)-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![magnesium bis[dithioxoscandate(1-)]](/img/no-structure.png)